molecular formula C18H28N2O4 B14483685 Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-92-4

Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester

Cat. No.: B14483685
CAS No.: 65347-92-4
M. Wt: 336.4 g/mol
InChI Key: MLUVJGPLBJNDBJ-UHFFFAOYSA-N
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Description

Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a pentyloxyphenyl group, and a morpholinyl ethyl ester group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 3-(pentyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds through the formation of a urethane linkage, resulting in the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The presence of the morpholinyl group may enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester

Uniqueness

Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to the presence of the pentyloxyphenyl and morpholinyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

65347-92-4

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(3-pentoxyphenyl)carbamate

InChI

InChI=1S/C18H28N2O4/c1-2-3-4-11-23-17-7-5-6-16(15-17)19-18(21)24-14-10-20-8-12-22-13-9-20/h5-7,15H,2-4,8-14H2,1H3,(H,19,21)

InChI Key

MLUVJGPLBJNDBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2

Origin of Product

United States

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